Product packaging for 1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one(Cat. No.:)

1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one

Cat. No.: B12067397
M. Wt: 180.25 g/mol
InChI Key: NJVWVWHNTWUBHE-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one is a chemical compound with the molecular formula C10H16N2O . This molecule features a piperidine ring, a common scaffold in medicinal chemistry, which is substituted with a primary amine at the 3-position. This aminopiperidine moiety is linked via a nitrogen atom to a pentynone chain, terminating in a reactive alkyne group . The presence of both a nucleophilic primary amine and a terminal alkyne makes this compound a valuable bifunctional synthetic intermediate. Researchers can leverage these functional groups for further chemical modifications, notably in metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" approach is particularly useful for constructing more complex molecules, conjugating with azide-containing biomolecules, or developing chemical probes and libraries for drug discovery efforts. The structural features of this compound suggest potential applications in the synthesis of novel pharmacologically active agents, where the piperidine core is frequently employed. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B12067397 1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(3-aminopiperidin-1-yl)pent-4-yn-1-one

InChI

InChI=1S/C10H16N2O/c1-2-3-6-10(13)12-7-4-5-9(11)8-12/h1,9H,3-8,11H2

InChI Key

NJVWVWHNTWUBHE-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)N1CCCC(C1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 3 Aminopiperidin 1 Yl Pent 4 Yn 1 One

Strategies for the Construction of the Piperidine (B6355638) Ring System

The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. niscpr.res.in Consequently, a diverse array of synthetic methods for its construction has been developed. For the specific case of 3-aminopiperidine, synthetic strategies must address the installation of the amino group at the C3 position, often with a focus on achieving high enantiopurity, as this is a key structural feature in many biologically active compounds, including inhibitors of dipeptidyl peptidase IV (DPP-IV). beilstein-journals.orgresearchgate.net

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Amino acids are particularly valuable precursors for this purpose.

Similarly, other natural amino acids like L-ornithine and L-lysine can be converted into their corresponding amino alcohols, which serve as substrates for enzymatic cascades that lead to the formation of chiral 3-aminopiperidines. rsc.orgsemanticscholar.org These strategies leverage the inherent stereochemistry of the starting amino acid to establish the chiral center in the final piperidine product, avoiding the need for chiral resolution or asymmetric catalysis in later steps. semanticscholar.org

Table 1: Example of Chiral Pool Synthesis from L-Glutamic Acid

Step Reaction Reagents Key Intermediate
1 Esterification & Boc Protection (Boc)₂O, DMAP, Et₃N (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate
2 Reduction NaBH₄ (S)-tert-butyl (5-hydroxy-1-(hydroxymethyl)pentyl)carbamate
3 Tosylation TsCl, pyridine (B92270) Ditosylate derivative
4 Cyclization Amine (e.g., benzylamine) N-benzyl-3-(N-Boc-amino)piperidine

Data sourced from a multi-step synthesis route described for enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in

De novo strategies construct the piperidine ring from acyclic precursors through various cyclization reactions. These methods offer flexibility in accessing a wide range of substitution patterns.

Established methods include the hydrogenation of substituted pyridine precursors, though this can sometimes lack stereocontrol. rsc.orgwikipedia.org More refined approaches involve intramolecular reactions. For instance, 6-oxoamino acid derivatives can undergo reductive cyclization to form 2,6-disubstituted piperidines. whiterose.ac.uk Another powerful technique is the use of multi-enzyme cascades that can convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine in a one-pot reaction, which prevents the racemization of labile aldehyde intermediates. rsc.orgsemanticscholar.org

Other notable de novo cyclization strategies include:

Ring-Closing Metathesis (RCM) : A powerful method for forming cyclic structures, although less commonly reported for simple 3-aminopiperidines. niscpr.res.in

Intramolecular Reductive Amination : Cyclization of an amino-aldehyde or amino-ketone precursor. niscpr.res.in

Palladium-Catalyzed Reactions : Sequential palladium-catalyzed allylic amination followed by a Michael addition can construct 5-methylenepiperidines. whiterose.ac.uk

Achieving high enantiomeric purity is often critical for the biological activity of piperidine-containing pharmaceuticals. beilstein-journals.org Several modern synthetic methods provide excellent stereochemical control.

Biocatalytic Asymmetric Synthesis: A highly effective and sustainable approach involves the asymmetric amination of a prochiral ketone, such as 1-Boc-3-piperidone, using ω-transaminases (TAs). beilstein-journals.org These enzymes can produce either the (R)- or (S)-enantiomer of 3-amino-1-Boc-piperidine in high yield and with excellent enantiomeric excess (ee >99%), depending on the specific enzyme used. beilstein-journals.orgscispace.com This one-step transformation from a commercially available substrate is of significant industrial interest. beilstein-journals.org Enzyme cascades combining galactose oxidase (GOase) and imine reductase (IRED) have also been developed to synthesize semi-protected 3-aminopiperidines from amino alcohol precursors. rsc.orgsemanticscholar.org

Chemocatalytic Asymmetric Synthesis: Transition metal-catalyzed asymmetric hydrogenation is another key strategy. For example, rhodium complexes with chiral phosphine (B1218219) ligands, such as Duanphos, can effectively hydrogenate enamines or other unsaturated precursors to yield chiral piperidines with high enantioselectivity. researchgate.net

Classical Resolution: Racemic 3-aminopiperidine can be resolved into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Optically active cyclic phosphoric acids or N-tosyl-(S)-phenylalanine have been used successfully for this purpose, allowing for the isolation of (R)-3-aminopiperidine with high yield (99.5%) and enantiomeric excess (99.6% e.e.). researchgate.net

Table 2: Comparison of Enantioselective Methods for 3-Aminopiperidine Synthesis

Method Precursor Catalyst/Reagent Product Yield Enantiomeric Excess (e.e.) Reference(s)
Biocatalysis 1-Boc-3-piperidone Immobilized ω-Transaminase (R)- or (S)-3-Amino-1-Boc-piperidine High >99% beilstein-journals.orgscispace.com
Enzyme Cascade N-Cbz-L-ornithinol Galactose Oxidase & Imine Reductase L-3-N-Cbz-aminopiperidine up to 54% High rsc.orgsemanticscholar.org
Classical Resolution Racemic 3-aminopiperidine (R)-Cyclic Phosphoric Acid (R)-3-Aminopiperidine 99.5% 99.6% researchgate.net

Elaboration of the Pent-4-yn-1-one Side Chain

Once the chiral 3-aminopiperidine core is synthesized (typically with the 3-amino group protected, e.g., as a Boc-carbamate), the final step is the acylation of the piperidine ring nitrogen (N-1) with the pent-4-yn-1-one side chain. This process involves two key chemical considerations: the source of the alkyne-containing acyl group and the method of amide bond formation.

The pent-4-yn-1-one side chain is derived from pent-4-ynoic acid. The terminal alkyne is a key functional group that can be synthesized through several standard organic chemistry methods. libretexts.orgperlego.com Alkynes are valuable synthetic intermediates due to the acidity of the terminal proton and the reactivity of the triple bond. libretexts.orgchemistrysteps.com

A primary method for constructing terminal alkynes is the alkylation of acetylide anions . perlego.comchemistrysteps.com This process involves the deprotonation of acetylene (B1199291) or a monosubstituted alkyne with a strong base (e.g., sodium amide, NaNH₂) to form a highly nucleophilic acetylide ion. chemistrysteps.com This anion can then react with a primary alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond, extending the chain. perlego.com For the synthesis of pent-4-ynoic acid, one could start with propargyl bromide and use a two-carbon nucleophile that contains a protected carboxylic acid equivalent.

The "ketone" in the name 1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one refers to the carbonyl group of an amide linkage formed between the secondary amine of the piperidine ring and the carboxylic acid of the side chain. This is a standard acylation or amide coupling reaction.

The reaction is typically performed by coupling the chiral 3-aminopiperidine derivative with pent-4-ynoic acid. To facilitate the reaction, the carboxylic acid is usually activated. Common methods include:

Conversion to an Acid Chloride : Pent-4-ynoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive pent-4-ynoyl chloride. This readily reacts with the piperidine nitrogen to form the amide bond, with a base like triethylamine (B128534) often added to neutralize the HCl byproduct.

Use of Coupling Reagents : Standard peptide coupling reagents are widely used to promote amide bond formation directly from the carboxylic acid and amine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), activate the carboxylic acid in situ, leading to efficient coupling under mild conditions.

The choice of method depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. Following the coupling, any protecting groups on the 3-amino functionality would be removed to yield the final target compound, this compound.

Coupling Reactions for the Assembly of this compound

The synthesis of this compound can be envisioned through several convergent strategies that typically involve the formation of an amide bond between a piperidine precursor and a pentynoic acid derivative.

One of the most direct methods for the construction of the core structure is through the amide coupling of 3-aminopiperidine with 4-pentynoic acid. This reaction is typically facilitated by a variety of coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the secondary amine of the piperidine ring. It is crucial to employ a protecting group on the primary amine of 3-aminopiperidine to prevent unwanted side reactions, such as the formation of a diamide. The protected 3-aminopiperidine is then coupled with 4-pentynoic acid, followed by deprotection to yield the target compound.

Commonly used coupling reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. Alternatively, phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.

Another plausible approach involves the use of imidoyl chlorides . For instance, an appropriately substituted imidoyl chloride could undergo a palladium-catalyzed cross-coupling reaction with an organoboronic acid in a variation of the Suzuki coupling, although this is a more complex and less direct route for this specific target. researchgate.net

The choice of solvent and base is critical for the success of the coupling reaction. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically employed. An organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction.

A representative reaction scheme is as follows:

Protection of the primary amine of 3-aminopiperidine (e.g., as a Boc-carbamate).

Amide coupling of the protected 3-aminopiperidine with 4-pentynoic acid using a suitable coupling agent.

Deprotection of the primary amine to afford this compound.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation
Coupling ReagentAdditiveTypical SolventGeneral Yield Range (%)Key Considerations
EDCHOBtDCM/DMF70-90Water-soluble byproducts, good for large scale.
DCCHOBtDCM65-85Forms insoluble dicyclohexylurea (DCU) byproduct.
HBTU-DMF80-95High efficiency, but can be expensive.
BOP-DMF85-95Very effective, but produces carcinogenic HMPA.

Post-Synthetic Functionalization and Derivatization Strategies

The presence of three distinct functional groups—the primary amine, the ketone, and the terminal alkyne—allows for a wide range of post-synthetic modifications to generate a library of diverse analogs.

Modifications on the Piperidine Amine Group

The primary amine on the piperidine ring is a key site for derivatization. It can readily undergo a variety of reactions to introduce new functionalities.

Acylation and Sulfonylation: The primary amine can be acylated with various acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides. researchgate.net This pre-column derivatization technique has been used to introduce a chromophore for HPLC analysis of similar aminopiperidines. researchgate.net

Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation. A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups can act as hydrogen bond donors and acceptors, which is often beneficial for biological activity.

Derivatizations at the Alkyne and Ketone Moieties

The terminal alkyne and the ketone offer additional handles for chemical modification.

Alkyne Chemistry: The terminal alkyne is a versatile functional group that can participate in numerous reactions. masterorganicchemistry.compressbooks.pub

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful method for introducing aromatic or vinylic substituents at the terminus of the alkyne.

Click Chemistry (Huisgen Cycloaddition): The alkyne can undergo a copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) with a wide variety of azides to form triazoles. This is a highly efficient and modular reaction.

Hydration: Hydration of the alkyne, typically catalyzed by mercury salts in acidic conditions, would lead to the formation of a methyl ketone, converting the pentynone moiety to a 1,4-diketone. youtube.comyoutube.com

Hydrogenation: The alkyne can be selectively reduced to an alkene or fully reduced to an alkane. pressbooks.pubyoutube.com Using Lindlar's catalyst would yield the cis-alkene, while dissolving metal reduction (e.g., Na/NH3) would give the trans-alkene. youtube.com Complete hydrogenation over a palladium on carbon (Pd/C) catalyst would saturate the triple bond to an alkane. youtube.com

Ketone Chemistry: The ketone can be modified through several classical reactions.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the ketone into an alkene.

Formation of Imines and Oximes: The ketone can react with primary amines to form imines or with hydroxylamine (B1172632) to form oximes.

Table 2: Potential Derivatizations of this compound
Functional GroupReaction TypeReagentsResulting Moiety
Primary AmineAcylationAcetyl chloride, TEAAcetamide
Primary AmineReductive AminationBenzaldehyde, NaBH(OAc)₃Benzylamine
AlkyneSonogashira CouplingIodobenzene, Pd(PPh₃)₄, CuI, TEAPhenylalkyne
AlkyneClick ChemistryBenzyl azide, CuSO₄, Sodium ascorbateTriazole
KetoneReductionNaBH₄Secondary Alcohol

Synthesis of Structural Analogs for Mechanistic Investigations

To probe the structure-activity relationships (SAR) of this scaffold, the synthesis of structural analogs is essential. This can involve modifications at various positions of the molecule.

Piperidine Ring Analogs: The piperidine ring itself can be modified. For example, analogs with different substitution patterns on the piperidine ring, such as 4-aminopiperidine (B84694) or 2-substituted piperidines, could be synthesized. nih.gov Furthermore, stereoisomers of the 3-aminopiperidine moiety can be employed to investigate the impact of stereochemistry on biological activity. nih.gov The synthesis of conformationally constrained analogs, such as those incorporating a lactam bridge, could also provide valuable mechanistic insights. nih.gov

Chain Length Variation: The length of the pentynone side chain can be varied. Analogs with shorter (e.g., butynoyl) or longer (e.g., hexynoyl) chains could be synthesized to explore the optimal distance between the piperidine core and the terminal alkyne.

Isosteric Replacements: The ketone or the alkyne could be replaced with isosteres. For example, the ketone could be replaced with a sulfone, or the alkyne could be replaced with a nitrile or a small heterocyclic ring.

The synthesis of these analogs would follow similar coupling strategies as outlined in section 2.3, utilizing appropriately modified starting materials.

Structure Activity Relationship Sar and Lead Optimization Studies for 1 3 Aminopiperidin 1 Yl Pent 4 Yn 1 One Analogs

Fundamental Principles of Structure-Activity Relationship (SAR) Elucidation

The foundation of SAR studies for covalent inhibitors like 1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one lies in understanding the two-step mechanism of action. nih.gov The first step involves the non-covalent binding of the inhibitor to the target protein, driven by intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov This initial binding event is reversible and is quantified by the inhibition constant (Ki). The second step is the irreversible formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein. nih.gov

A key consideration in the design of covalent inhibitors is selectivity. The electrophilic warhead must be reactive enough to form a bond with the intended target but not so reactive that it indiscriminately reacts with other biological nucleophiles, which could lead to off-target toxicity. mdpi.com The concept of "proximity-driven reactivity" is crucial here, where the initial non-covalent binding event concentrates the inhibitor at the active site, effectively increasing the local concentration and facilitating the covalent reaction with a nearby nucleophile. nih.gov

Influence of Piperidine (B6355638) Ring Conformation on Molecular Recognition

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to adopt well-defined three-dimensional conformations that can be tailored to fit into specific binding pockets. nih.govnih.gov The conformational flexibility of the piperidine ring allows it to serve as a versatile anchor, presenting its substituents in precise orientations for optimal interaction with the target protein. nih.gov

Modification Effect on Conformation Impact on Activity Reference
Introduction of a spirocyclic centerRestricts rotational freedomCan improve binding affinity and selectivity by locking in the bioactive conformation. nih.gov
Substitution at the 4-positionCan favor a specific chair conformationInfluences the orientation of other substituents, impacting interactions with the binding pocket. mdpi.com
Fusion with another ringCreates a rigid bicyclic systemReduces conformational entropy, which can lead to a more favorable binding profile. mdpi.com

This table illustrates general principles of how piperidine ring conformation can be modulated to affect inhibitor activity, based on findings from related inhibitor classes.

Impact of Aminopiperidine Stereochemistry on Binding Interactions

The stereochemistry of the 3-aminopiperidine moiety is a critical determinant of biological activity. The chiral center at the 3-position of the piperidine ring dictates the spatial orientation of the amino group, which often forms a key interaction with the target enzyme. In many inhibitor classes, one enantiomer is significantly more active than the other, highlighting the importance of a precise three-dimensional fit.

For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, the (R)-enantiomer of 3-aminopiperidine has been shown to be essential for high potency. nih.govresearchgate.netuniversiteitleiden.nl This specific stereoisomer allows the amino group to form a crucial salt bridge with glutamic acid residues in the S2 pocket of the DPP-4 enzyme. The corresponding (S)-enantiomer is typically much less active, demonstrating a clear stereochemical preference.

Similarly, in the context of covalent Janus Kinase 3 (JAK3) inhibitors, the stereochemistry of the aminopiperidine can influence the molecule's ability to position the electrophilic warhead for optimal reaction with the target cysteine residue. nih.gov

Compound/Analog Stereochemistry Biological Target Key Finding Reference
Linagliptin (B1675411) (BI 1356)(R)-3-aminopiperidineDPP-4The (R)-amino group forms a key interaction with the enzyme's active site, crucial for high potency. nih.govresearchgate.netuniversiteitleiden.nl
Covalent JAK3 Inhibitors3-aminopiperidineJAK3The stereochemistry of the amino group can impact the orientation of the covalent warhead, affecting inhibitory activity. nih.gov

This table provides examples from related inhibitor classes where the stereochemistry of the aminopiperidine is a determining factor for biological activity.

Role of the Pent-4-yn-1-one Fragment in Ligand-Target Recognition

The pent-4-yn-1-one fragment serves as the electrophilic "warhead" in this class of inhibitors. The terminal alkyne is a latent electrophile that can undergo a nucleophilic attack from a suitably positioned amino acid residue, such as a cysteine, within the enzyme's active site. nih.govnih.gov This results in the formation of an irreversible covalent bond, leading to the permanent inactivation of the enzyme. nih.gov

The reactivity of the alkyne can be tuned by the adjacent ketone group, which acts as an electron-withdrawing group, making the alkyne more susceptible to nucleophilic attack. The length and flexibility of the linker between the piperidine ring and the alkyne are also important for positioning the warhead correctly for the covalent reaction to occur.

Studies on other covalent inhibitors have shown that the nature of the electrophilic warhead is a key determinant of both potency and selectivity. mdpi.com While highly reactive warheads may lead to potent inhibition, they also carry a higher risk of off-target reactions. The alkyne in the pent-4-yn-1-one fragment is considered a "soft" electrophile, which is generally less reactive than other warheads like acrylamides, potentially offering a better balance between reactivity and selectivity. nih.gov

Systematic Exploration of Substituent Effects on the Core Structure

Systematic exploration of substituent effects on the core structure is a cornerstone of lead optimization. In the context of this compound analogs, this would involve modifying various parts of the molecule to improve properties such as potency, selectivity, and pharmacokinetic profile.

For the aminopiperidine core, substitutions on the amino group or at other positions on the piperidine ring can modulate binding affinity and selectivity. For instance, in the development of some kinase inhibitors, adding small alkyl groups to the amino group can enhance hydrophobic interactions within the binding pocket. nih.gov

Modifications to the pent-4-yn-1-one fragment could involve altering the length of the carbon chain or introducing substituents to fine-tune the reactivity of the alkyne warhead. The goal is to achieve a balance where the warhead is sufficiently reactive to covalently bind to the target enzyme but stable enough to avoid non-specific reactions.

Position of Substitution Potential Effect Rationale Reference
Piperidine RingAlter binding affinity and selectivityModify interactions with the enzyme's binding pocket. mdpi.com
Amino GroupModulate hydrogen bonding and hydrophobic interactionsOptimize interactions with key residues in the active site. nih.gov
Alkyne LinkerAdjust positioning of the warheadEnsure optimal orientation for covalent bond formation. nih.gov

This table outlines a general strategy for the systematic exploration of substituent effects based on principles from related covalent inhibitor development programs.

Design and Synthesis of Focused Libraries for SAR Exploration

To efficiently explore the SAR of this compound analogs, the design and synthesis of focused chemical libraries is a powerful approach. mdpi.com These libraries consist of a series of related compounds where specific parts of the molecule are systematically varied.

A common strategy is to use a modular synthetic route that allows for the introduction of diverse building blocks at different positions of the core scaffold. For example, a library could be generated by reacting a common 3-aminopiperidine intermediate with a variety of electrophilic fragments containing different alkyne warheads. Conversely, a single pent-4-yn-1-one precursor could be reacted with a collection of substituted aminopiperidines.

High-throughput screening of these focused libraries against the target enzyme can rapidly provide a wealth of SAR data, identifying key structural features that contribute to potency and selectivity. mdpi.com This information can then be used to guide the design of next-generation inhibitors with improved properties. Several companies offer curated libraries of covalent inhibitors that can serve as a starting point for such explorations. nih.govnih.gov

Lack of Publicly Available Research Data for this compound Prevents In-Depth Computational Analysis

A thorough investigation of scientific literature and chemical databases has revealed a significant gap in publicly accessible research concerning the chemical compound this compound. At present, there are no dedicated scholarly articles or comprehensive datasets detailing the computational chemistry and molecular modeling of this specific molecule. This absence of foundational research makes it impossible to construct a detailed and scientifically accurate article based on the requested outline.

The required sections on electronic structure analysis, conformational landscape exploration, molecular docking simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling necessitate empirical or theoretical data derived from dedicated studies of the compound. Such studies would typically involve quantum chemical calculations, molecular dynamics simulations, and virtual screening against biological targets.

While searches did identify research on related structures containing piperidine or aminopiperidine moieties, extrapolating findings from these different molecules to this compound would be scientifically unsound and speculative. The unique combination of the 3-aminopiperidine ring, the pent-4-yn-1-one chain, and the terminal alkyne group dictates its specific electronic and conformational properties, which cannot be accurately inferred from other compounds.

Consequently, without published research to draw upon, the generation of an article with "detailed research findings" and "scientifically accurate content" for each specified subsection is not feasible. The creation of the requested data tables would require performing the computational chemistry research from scratch, a task that falls outside the scope of this service.

Further research and publication by the scientific community are required before a comprehensive computational analysis of this compound can be provided.

Computational Chemistry and Molecular Modeling of 1 3 Aminopiperidin 1 Yl Pent 4 Yn 1 One

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Development of QSAR Models for 1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool used to correlate the chemical structure of compounds with their biological activities. For a series of hypothetical derivatives of this compound, a QSAR study would be a critical step in identifying potential lead compounds for drug discovery.

The development of a robust QSAR model would begin with the generation of a dataset of these derivatives, followed by the calculation of a wide array of molecular descriptors. These descriptors, which quantify various aspects of a molecule's structure, can be categorized as follows:

1D Descriptors: These include fundamental properties such as molecular weight, atom count, and logP.

2D Descriptors: These encompass more complex attributes derived from the 2D representation of the molecule, including topological indices and molecular connectivity indices.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include parameters like molecular shape indices and solvent accessible surface area.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would be employed to build the QSAR model. The goal is to create a mathematical equation that accurately predicts the biological activity of a compound based on its descriptors. For instance, a hypothetical PLS model for a series of this compound derivatives might reveal that specific steric and electronic properties of substituents on the piperidine (B6355638) ring are crucial for activity.

A hypothetical study on 1,2,4-oxadiazole (B8745197) derivatives demonstrated that a 3D-QSAR model with a high statistical significance could be developed, indicating the potential for similar success with the target compound's derivatives. nih.gov

Validation and Applicability Domain of QSAR Models

The predictive power and reliability of a QSAR model are assessed through rigorous validation techniques. Internal validation methods, such as leave-one-out (LOO) cross-validation, are used to test the model's robustness. In this process, a single compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. A high cross-validated correlation coefficient (q²) is indicative of a robust model. nih.gov

External validation is performed by splitting the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model development. A high correlation between the predicted and experimental activities for the test set compounds confirms the model's predictive ability. nih.gov

The applicability domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. It is crucial to establish the AD to ensure that predictions for new compounds are trustworthy. The AD can be determined using various methods, such as descriptor-based approaches that define the range of descriptor values for the training set. Any new compound with descriptor values falling outside this range would be considered outside the model's AD.

Validation Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training set data.> 0.6
q² (Cross-validated R²) Measures the predictive ability of the model during internal validation.> 0.5
R²_pred (External Validation R²) Measures the predictive ability of the model on an external test set.> 0.6

This table presents generally accepted statistical thresholds for QSAR model validation. nih.gov

Molecular Dynamics Simulations for Understanding Dynamic Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with biological targets over time. utupub.fi For this compound, MD simulations could provide invaluable insights into its conformational flexibility and its binding mode within a hypothetical protein target.

An MD simulation would typically involve placing the compound in a simulated physiological environment (a box of water molecules with ions) and then solving Newton's equations of motion for every atom in the system. This allows for the observation of the compound's movement and conformational changes at an atomic level.

Key insights that could be gained from MD simulations include:

Binding Site Dynamics: Understanding how the binding pocket of a target protein adapts to the presence of the ligand.

Interaction Stability: Assessing the stability of key hydrogen bonds and hydrophobic interactions over time.

Conformational Landscape: Identifying the most stable and populated conformations of the ligand both in solution and when bound to a target.

For example, MD simulations have been successfully used to study the binding of piperidine-based inhibitors to various enzymes, revealing the dynamic nature of the protein-ligand interactions that are often missed in static docking studies. nih.gov A study on SIRT2 inhibitors highlighted how MD simulations could reveal extended binding pockets and the dynamic role of specific amino acid residues in inhibitor binding. utupub.fi

Simulation Parameter Typical Value Purpose
Simulation Time 50-100 nsTo allow for sufficient sampling of conformational space.
Ensemble NPT (isothermal-isobaric)To simulate constant temperature and pressure, mimicking physiological conditions.
Temperature 300 KTo approximate human body temperature.
Pressure 1 atmTo approximate atmospheric pressure.

This table outlines typical parameters for an MD simulation of a small molecule in a biological system. utupub.finih.gov

Cheminformatics Approaches in the Study of Piperidine Chemical Space

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govrsc.orgwhiterose.ac.uk A cheminformatics analysis of the chemical space surrounding this compound would be instrumental in understanding its novelty and potential for drug-likeness.

Such an analysis would involve:

Library Enumeration: Generating a virtual library of derivatives by systematically modifying the core structure of this compound.

Property Profiling: Calculating a range of physicochemical properties for the entire virtual library to assess its diversity and drug-likeness according to established rules like Lipinski's Rule of Five.

Scaffold Hopping: Identifying alternative core structures (scaffolds) that could mimic the key interactions of this compound while offering improved properties.

Recent research has focused on exploring the 3D fragment chemical space of piperidine derivatives to develop more three-dimensional and novel fragment libraries for drug discovery. nih.govrsc.orgwhiterose.ac.ukyork.ac.uk This highlights the ongoing interest in expanding the chemical space of piperidine-containing molecules. By applying these cheminformatics approaches, researchers can strategically design new compounds with a higher probability of desired biological activity and favorable pharmacokinetic profiles.

Pharmacological and Molecular Biology Investigations of 1 3 Aminopiperidin 1 Yl Pent 4 Yn 1 One and Analogs in Vitro

Assessment of Molecular Target Engagement and Receptor Binding Profiles (In Vitro)

While direct molecular target engagement and receptor binding data for 1-(3-aminopiperidin-1-yl)pent-4-yn-1-one are not extensively documented in publicly available literature, studies on structural analogs provide insight into the potential receptor interactions of this chemical class. The aminopiperidine moiety is a key feature in compounds designed to interact with various receptors.

For instance, structure-activity relationship (SAR) studies on haloperidol (B65202) analogs, where the piperidinol group was replaced with other cyclic structures, have been conducted to understand binding affinity at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov One such analog, SYA 013, which features a homopiperazine (B121016) ring, demonstrated significant binding affinity for several dopamine (D₂, D₃, D₄) and serotonin (5HT₁ₐ, 5HT₂ₐ) receptor subtypes. nih.gov This suggests that compounds with a piperidine-like core can be tailored to interact with specific G-protein coupled receptors.

Other research has explored piperidine (B6355638) derivatives as probes for the muscarinic receptor complex. nih.gov The stereochemistry of these analogs was found to be critical for subtype selectivity between M₁ and M₂ muscarinic receptors. nih.gov These examples highlight the versatility of the piperidine scaffold in molecular recognition at various receptor sites.

Table 1: In Vitro Receptor Binding Profile of SYA 013, a Homopiperazine Analog This table illustrates the receptor binding affinities for a structural analog to showcase the potential interactions of piperidine-containing scaffolds. Data is not for this compound.

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D₂43.3
Dopamine D₃158.8
Dopamine D₄6.6
Serotonin 5HT₁ₐ117.4
Serotonin 5HT₂ₐ23.3
Serotonin 5HT₂C1425
Histamine H₁189
Source: nih.gov

Enzyme Inhibition Studies with this compound and Related Structures (In Vitro)

The structural elements of this compound, specifically the 3-aminopiperidinyl group and the alkyne chain, are found in potent enzyme inhibitors.

A significant area of research for compounds containing the (R)-3-aminopiperidin-1-yl moiety is the inhibition of Dipeptidyl Peptidase IV (DPP-IV). nih.gov DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. nih.govnih.gov By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. youtube.com

Linagliptin (B1675411) (BI 1356), a potent and selective DPP-IV inhibitor, features an (R)-8-(3-aminopiperidin-1-yl) group attached to a xanthine (B1682287) scaffold. ebi.ac.ukmerckmillipore.com In vitro studies demonstrate that the primary amino group of the piperidine ring is crucial for its inhibitory activity, likely forming a key electrostatic interaction with acidic residues (e.g., glutamic acid-205) in the S2 sub-pocket of the DPP-IV active site. researchgate.net The butynyl group of linagliptin occupies the S1 hydrophobic pocket of the enzyme. merckmillipore.com

In vitro assays comparing linagliptin to other DPP-IV inhibitors have shown its superior potency. merckmillipore.com The mechanism is competitive and reversible inhibition. nih.gov

Table 2: In Vitro Potency of Linagliptin (BI 1356) and Other DPP-IV Inhibitors This table presents comparative IC₅₀ values, highlighting the potency of an analog containing the 3-aminopiperidinyl moiety. Data is not for this compound.

CompoundDPP-IV IC₅₀ (nM)
Linagliptin (BI 1356)1
Vildagliptin62
Sitagliptin19
Saxagliptin50
Alogliptin<10
Source: merckmillipore.com

The piperidine scaffold is also present in various protein kinase inhibitors. nih.gov Protein kinases are a major class of drug targets, and developing selective inhibitors is a significant challenge. nih.gov The in vitro inhibitory potential of these compounds is typically expressed as an IC₅₀ value, which can be influenced by experimental conditions such as the concentration of ATP, the enzyme's cofactor. nih.govnih.gov

While a specific kinase inhibition profile for this compound is not available, other compounds incorporating a substituted piperidine ring have been identified as potent kinase inhibitors. For example, ibrutinib, an inhibitor of Bruton's tyrosine kinase (BTK), has a complex structure that includes an (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one moiety. bldpharm.com This demonstrates that the aminopiperidin-1-yl-acyl scaffold can be incorporated into molecules targeting kinase active sites.

Furthermore, studies on other kinase inhibitors have shown that achieving selectivity is a complex task. For instance, dasatinib (B193332) is a dual Src/Abl kinase inhibitor that also targets other tyrosine kinases like PDGFR and c-Kit. nih.gov This multi-targeting can be beneficial in certain therapeutic contexts. nih.gov The interpretation of in vitro kinase selectivity profiles requires careful consideration of the assay conditions and the inhibitor's mechanism of action. nih.gov

Table 3: Illustrative In Vitro Kinase Inhibition for a Piperidine-Containing Compound This table provides an example of kinase inhibition by a compound containing a piperidine moiety to illustrate potential activity, but it is not data for this compound.

Kinase TargetInhibitor ExampleIC₅₀ (nM)
Protein Kinase B (PKB/Akt)4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivativeData contextually mentioned, specific values not in snippet nih.gov
Phosphoinositide 3-kinase (PI3K) p110αPIK-75 (non-piperidine example)8-fold increase in IC₅₀ with S773A mutation nih.gov
Abl Tyrosine KinaseImatinibPotent inhibition demonstrated in KGP luminescence assay nih.gov

Investigation of Modulatory Effects on Defined Cellular Pathways (In Vitro Models)

The enzymatic inhibition observed with analogs of this compound translates to specific effects on cellular pathways in in vitro models.

In the context of DPP-IV inhibition, the primary downstream effect is the potentiation of the incretin signaling pathway. nih.gov In cellular models, this can be observed as an increase in intracellular cyclic AMP (cAMP) and subsequent stimulation of insulin secretion from pancreatic β-cells in a glucose-dependent manner. youtube.com

For analogs acting as kinase inhibitors, the effects can be studied in various cancer cell lines. A key experimental approach involves using an engineered kinase with a modified active site that makes it uniquely sensitive to a specifically designed inhibitor. ucsf.edu This allows researchers to confirm that observed cellular effects, such as the reversal of cell transformation or induction of apoptosis, are directly due to the inhibition of the target kinase. ucsf.edu

Beyond these pathways, other piperidine-based structures have been shown to modulate inflammatory pathways. For example, a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were screened in vitro for their ability to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in PMA-differentiated THP-1 cells. researchgate.net

Selective Biological Activity Profiling within the Piperidine Chemical Space (In Vitro)

The piperidine ring serves as a versatile scaffold whose biological activity can be finely tuned through chemical modifications, a concept known as structure-activity relationship (SAR). ajchem-a.comdut.ac.za In vitro profiling of various piperidine analogs reveals a wide range of selective biological activities.

Anticholinesterase Activity: Certain N-benzylpiperidine derivatives have been shown to be potent and selective inhibitors of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), with IC₅₀ values in the low nanomolar range. ajchem-a.comnih.gov

Antimicrobial and Anticancer Activity: The pharmacological properties of piperidine derivatives, including cytotoxicity against cancer cell lines, depend heavily on the substitutions on the piperidine nucleus. Chloro and fluoro substitutions on attached phenyl rings have been shown to increase cytotoxic activity. dut.ac.za

Anti-tuberculosis Activity: SAR studies of piperidinol analogs identified compounds with minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis in the low microgram per milliliter range. Activity was highly dependent on the stereochemistry and the substitution pattern on an associated aryl ring. nih.gov

Receptor Selectivity: As discussed, modifications to piperidine-containing molecules can shift their binding affinity and selectivity between different receptor subtypes, such as dopamine, serotonin, and muscarinic receptors. nih.govnih.gov

This diverse activity profile underscores the importance of the piperidine core in medicinal chemistry and highlights how subtle structural changes can lead to vastly different pharmacological effects. ajchem-a.comdut.ac.za

Table 4: Profile of Diverse Biological Activities of Piperidine Analogs (In Vitro) This table summarizes the range of activities observed for various compounds containing a piperidine scaffold.

Compound Class / AnalogBiological Target / ActivityKey Findings (In Vitro)Reference(s)
N-Substituted PiperidinesAcetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE)Potent inhibition with IC₅₀ values in the low nanomolar range; selective for AChE. ajchem-a.com
Haloperidol Analogs (e.g., SYA 013)Dopamine & Serotonin ReceptorsHigh affinity binding to D₂, D₄, and 5HT₂ₐ receptors. nih.gov
Xanthine-based Piperidines (e.g., Linagliptin)Dipeptidyl Peptidase IV (DPP-IV)Highly potent and selective inhibition (IC₅₀ = 1 nM). merckmillipore.com
Aryl PiperidinolsMycobacterium tuberculosisAntitubercular activity with MICs ranging from 1.4 to 18.8 µg/mL. nih.gov
Substituted PiperidinesCancer Cell Lines (Melanoma, MCF7)High cytotoxicity; chloro-substitution on phenyl ring increases activity. dut.ac.za
1-(Piperidin-4-yl)benzo[d]imidazol-2-onesNLRP3 InflammasomeInhibition of NLRP3-dependent pyroptosis and IL-1β release. researchgate.net

Advanced Research Perspectives and Future Directions

Development of Novel and Efficient Synthetic Routes for the Compound

The advancement of 1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one as a research tool or therapeutic lead is contingent on the development of efficient and scalable synthetic routes. While standard amide coupling procedures are likely applicable, future research could focus on more sophisticated and streamlined approaches.

One promising area is the exploration of flow chemistry for the synthesis. Continuous flow reactors offer advantages in terms of safety, reproducibility, and scalability, particularly for reactions involving energetic or unstable intermediates. The coupling of 3-aminopiperidine derivatives with 4-pentynoic acid could be optimized under flow conditions to improve yield and purity while minimizing reaction time.

Furthermore, the development of novel protecting group strategies for the aminopiperidine moiety will be crucial. The use of easily removable and orthogonal protecting groups would facilitate the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. Research into one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, could also significantly enhance the efficiency of the synthesis. A new and practical synthetic strategy for six-membered lactam-bridged dipeptides, 4-substituted-3-aminopiperidin-2-ones, has been developed featuring key steps such as diastereoselective addition and racemization-free reductive amination. nih.gov

A potential area of investigation is the use of enzymatic or chemo-enzymatic methods. Lipases or amidases could be employed for the key amide bond formation, potentially offering high stereoselectivity and milder reaction conditions compared to traditional chemical methods. Such biocatalytic approaches are increasingly being adopted in pharmaceutical manufacturing for their green credentials and high efficiency.

Application of Advanced Computational Techniques for Rational Design

Rational drug design, guided by computational methods, offers a powerful approach to optimize the properties of lead compounds. For this compound, a variety of computational techniques could be applied to design derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Molecular docking simulations could be used to predict the binding mode and affinity of the compound and its analogs to a range of potential biological targets. Given the presence of the aminopiperidine moiety, a feature found in inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), this class of enzymes would be a logical starting point for virtual screening. nih.govresearchgate.net Computational modeling can help in designing new hybrids of quinazoline-uracil-aminopiperidine based on potent DPP4 inhibitors. nih.gov

In addition to target-based approaches, computational methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be invaluable. By calculating parameters such as solubility, membrane permeability, and potential for off-target effects, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. This in silico profiling helps in the early identification of potential liabilities, saving time and resources.

Expansion of Biological Target Exploration through Phenotypic Screening

While rational design focuses on known targets, phenotypic screening offers a complementary, unbiased approach to discover the biological effects of a compound. nih.gov In this strategy, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target.

For this compound, a phenotypic screening campaign could involve testing the compound across a diverse range of cell-based assays representing various disease states, such as cancer cell proliferation, immune cell activation, or neuronal function. High-content imaging and analysis can be used to capture detailed information on morphological and functional changes induced by the compound, providing clues to its mechanism of action.

A key advantage of phenotypic screening is its potential to identify compounds that work through novel biological mechanisms or act on multiple targets simultaneously (polypharmacology). nih.gov Once a "hit" is identified in a phenotypic screen, subsequent target deconvolution studies, using techniques such as chemical proteomics or genetic approaches, would be necessary to identify the specific protein(s) with which the compound interacts. This approach has been successful in the discovery of first-in-class medicines.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.govresearchgate.netissuu.comamazonaws.com For a compound like this compound, AI and ML can be applied at multiple stages of the research and development pipeline.

In the initial stages, AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the potential targets and therapeutic applications of this novel scaffold. Generative AI models can design new derivatives of the compound de novo, exploring a vast chemical space to identify molecules with optimized properties. nih.gov

Machine learning models can also be developed to predict the outcomes of chemical reactions, thereby optimizing synthetic routes for efficiency and yield. nih.gov By learning from experimental data, these models can suggest the optimal reaction conditions, catalysts, and reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one?

  • Methodological Answer : The compound can be synthesized via cyclization reactions between ynone derivatives and amines. For example, non-conjugate ynones can react with propargyl amines in the presence of transition-metal catalysts (e.g., palladium) to form cyclized products . Post-synthesis purification via column chromatography and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy is critical. Specific IR peaks (e.g., 1685 cm1^{-1} for carbonyl groups) and NMR splitting patterns (e.g., triplet signals for alkyne protons) help confirm structural integrity .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H-NMR (e.g., δ = 2.59 ppm for methyl groups) and 13C^{13}C-NMR to verify carbon environments .
  • X-ray Crystallography : Refine crystallographic data using programs like SHELXL to resolve bond lengths and angles. SHELX is robust for small-molecule refinement and high-resolution data, even with twinned crystals .
  • IR Spectroscopy : Identify functional groups (e.g., alkyne stretches at ~2100 cm1 ^{-1}) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Waste Disposal : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to investigate the DPP-4 inhibitory activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions between the compound and DPP-4’s active site (e.g., compare with sitagliptin, a known DPP-4 inhibitor) .
  • Enzymatic Assays : Measure IC50_{50} values using fluorescence resonance energy transfer (FRET) assays with substrates like H-Gly-Pro-AMC. Include controls (e.g., sitagliptin) and replicate experiments to ensure statistical significance .
  • Structural Analysis : Co-crystallize the compound with DPP-4 and refine structures using SHELX to identify key hydrogen bonds or hydrophobic interactions .

Q. What methodologies are effective in analyzing the antitumor activity and mechanisms of this compound?

  • Methodological Answer :

  • In Vitro Cytotoxicity Assays : Use MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50_{50} values .
  • Mechanistic Studies : Perform Western blotting to assess p53 pathway activation or apoptosis markers (e.g., caspase-3 cleavage) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., modifying the alkyne or piperidine moieties) and compare activity profiles using high-resolution mass spectrometry (HRMS) for purity validation .

Q. How can discrepancies in crystallographic data be resolved during structural determination?

  • Methodological Answer :

  • Refinement Strategies : Use SHELXL’s TWIN and BASF commands to address twinning or disordered regions. Validate with Rint_\text{int} and Rfree_\text{free} values .
  • Cross-Validation : Compare crystallographic data with NMR-derived distances (NOESY) or IR functional group assignments to resolve ambiguities .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer :

  • Metabolic Stability : Incubate the compound with liver microsomes to estimate half-life (t1/2t_{1/2}) and identify metabolic hotspots via LC-MS .
  • Solubility and LogP : Use shake-flask methods to measure aqueous solubility and octanol-water partition coefficients. Modify substituents (e.g., adding hydrophilic groups) to improve bioavailability .
  • In Vivo Pharmacokinetics : Conduct rodent studies with intravenous/oral administration, followed by plasma concentration analysis using HPLC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.